

Spectroscopic Profile of (E)-5-Decen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: *trans*-5-Decen-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-Decen-1-ol, a compound of interest in various chemical research fields, including pheromone synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for (E)-5-Decen-1-ol is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.4	m	2H	-CH=CH- (H-5, H-6)
3.64	t	2H	-CH ₂ -OH (H-1)
~2.0	m	4H	=CH-CH ₂ - (H-4, H-7)
~1.5	m	2H	-CH ₂ -CH ₂ OH (H-2)
~1.3	m	4H	-CH ₂ - (H-3, H-8)
0.9	t	3H	-CH ₃ (H-10)
1.5 (variable)	s (broad)	1H	-OH

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
132.6	-CH= (C-6)
129.2	-CH= (C-5)
62.9	-CH ₂ -OH (C-1)
32.7	C-2
32.4	C-7
29.7	C-4
29.2	C-8
25.8	C-3
22.7	C-9
14.2	-CH ₃ (C-10)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Description
~3330 (broad)	O-H stretch (alcohol)
~3010	=C-H stretch (alkene)
~2925, ~2855	C-H stretch (alkane)
~1670 (weak)	C=C stretch (trans-alkene)
~1465	C-H bend (alkane)
~1058	C-O stretch (primary alcohol)
~965	=C-H bend (trans-alkene, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Proposed Fragment Ion
156	~5	$[M]^+$ (Molecular Ion)
138	~10	$[M - H_2O]^+$
97	~30	$[C_7H_{13}]^+$
83	~60	$[C_6H_{11}]^+$
69	~85	$[C_5H_9]^+$
55	100	$[C_4H_7]^+$ (Base Peak)
41	~95	$[C_3H_5]^+$

Experimental Protocols

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of (E)-5-Decen-1-ol is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), in a 5 mm NMR tube.

1H NMR Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Pulse Sequence:** A standard single-pulse sequence.
- **Number of Scans:** Typically 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like (E)-5-Decen-1-ol.

Procedure:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat (E)-5-Decen-1-ol is placed directly onto the ATR crystal.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

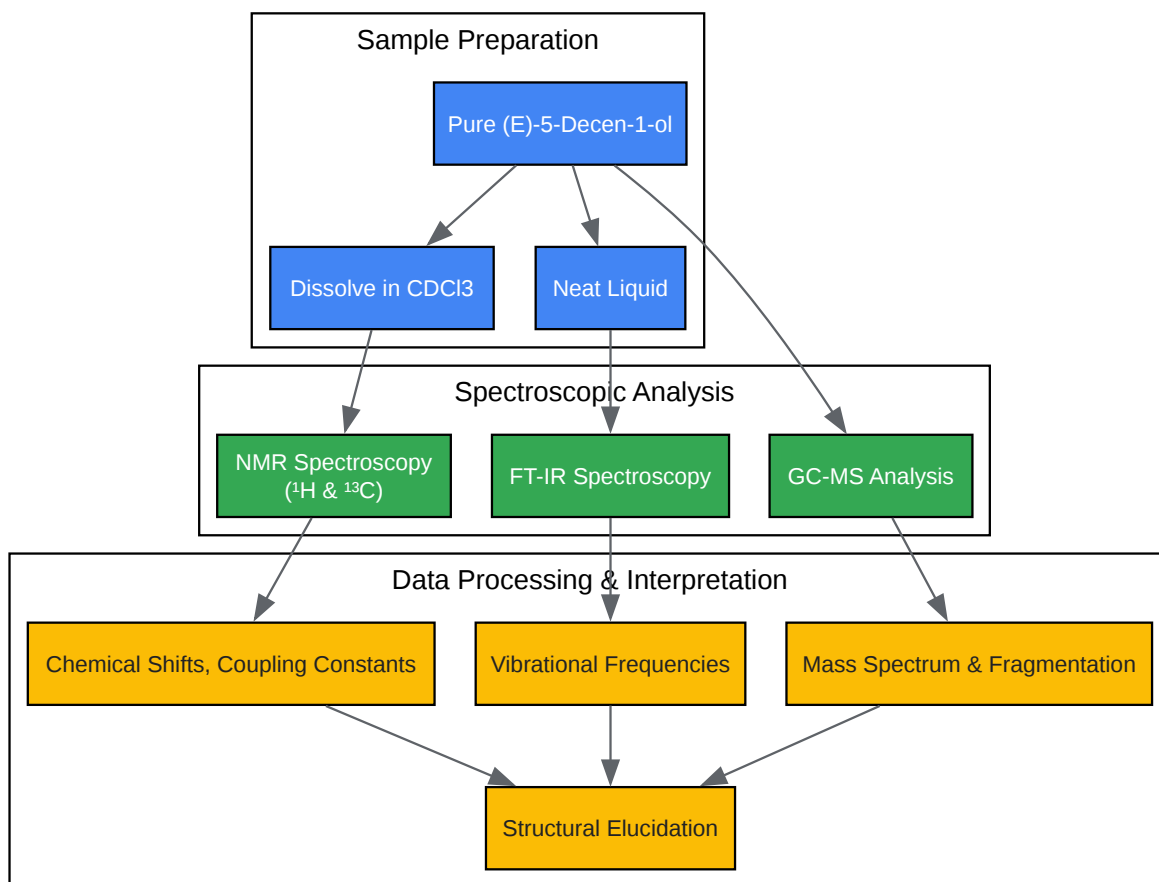
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: Typically 250 °C.
- Oven Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: Typically 230 °C.
- Quadrupole Temperature: Typically 150 °C.
- Scan Range: m/z 40-400.

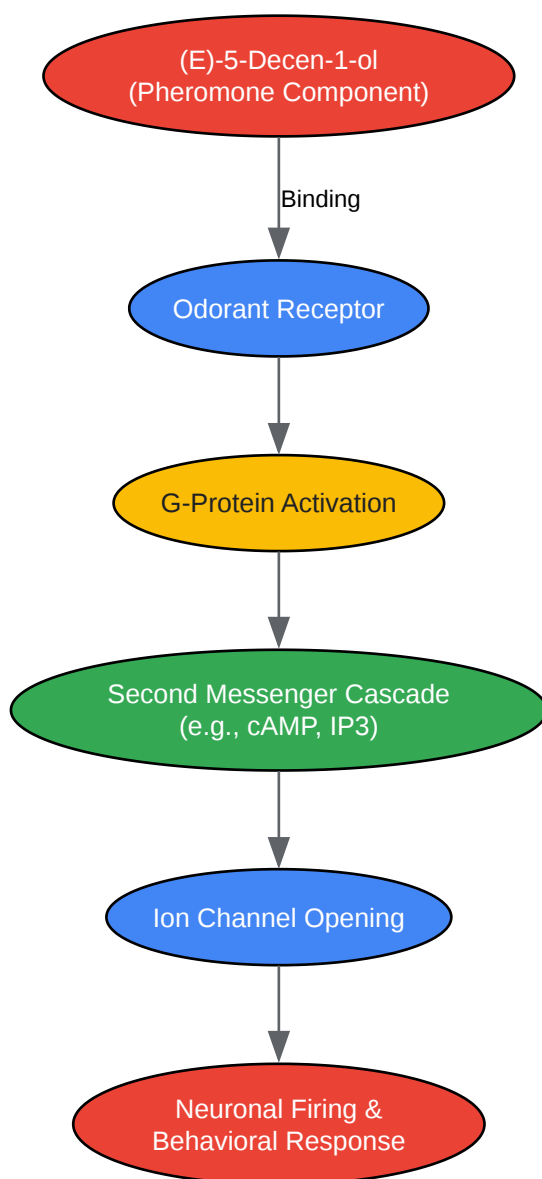
Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a simplified representation of a potential signaling pathway where such a molecule could be involved, for conceptual understanding.



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Workflow for Spectroscopic Analysis of (E)-5-Decen-1-ol



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Conceptual Olfactory Signaling Pathway

- To cite this document: BenchChem. [Spectroscopic Profile of (E)-5-Decen-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107414#e-5-decen-1-ol-spectroscopic-data\]](https://www.benchchem.com/product/b107414#e-5-decen-1-ol-spectroscopic-data)

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